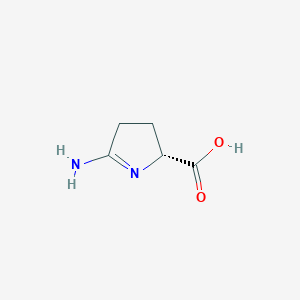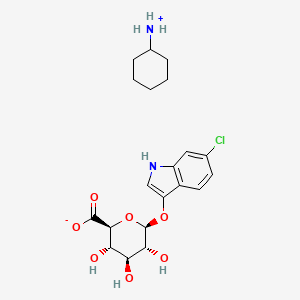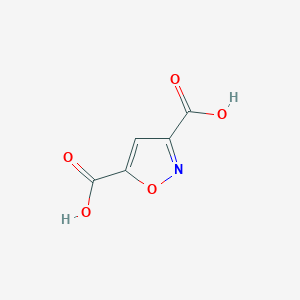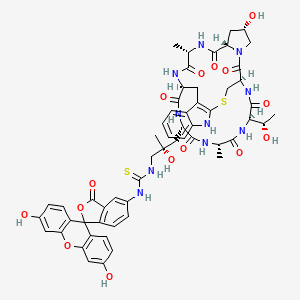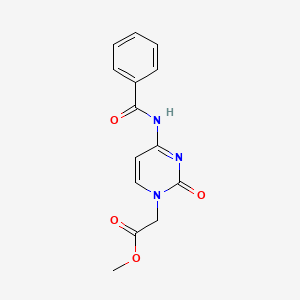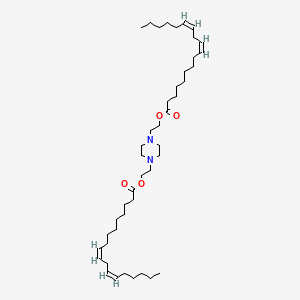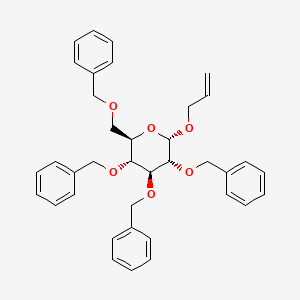
Pal-Glu(OSu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pal-Glu(OSu)-OH, also known as N-alpha-Palmitoyl-L-glutamic acid alpha-succinimidyl ester, is a compound used in various scientific research applications. It is a derivative of palmitic acid and glutamic acid, and it is often utilized in the synthesis of peptides and proteins due to its ability to form stable amide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Pal-Glu(OSu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Pal-Glu(OSu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The succinimidyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and thiol esters .
Wissenschaftliche Forschungsanwendungen
Pal-Glu(OSu)-OH is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is utilized in the development of drug delivery systems and as a component in the synthesis of therapeutic peptides.
Industry: This compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Pal-Glu(OSu)-OH involves the formation of stable amide bonds with amino groups in peptides and proteins. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the formation of a covalent bond between the palmitoyl group and the amino group of the target molecule. This mechanism is crucial in the synthesis of stable peptide conjugates and in the modification of proteins for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pal-Glu(OSu)-OtBu: This compound is similar to Pal-Glu(OSu)-OH but contains a tert-butyl ester group instead of a hydroxyl group.
Pal-Glu(OSu)-OtBu: Another similar compound with a tert-butyl ester group, used in similar applications
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable amide bonds with peptides and proteins. This property makes it particularly useful in the synthesis of therapeutic peptides and in the modification of proteins for research and industrial applications .
Eigenschaften
Molekularformel |
C25H42N2O7 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1 |
InChI-Schlüssel |
KLBZDGJNRTVIAJ-FQEVSTJZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


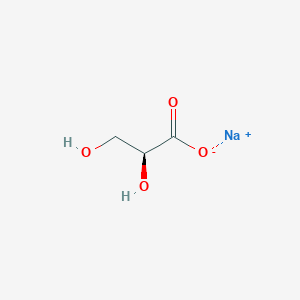
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
